5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one
Overview
Description
5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one is a useful research compound. Its molecular formula is C21H16FNO5 and its molecular weight is 381.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.10125077 g/mol and the complexity rating of the compound is 657. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Diethoxyphosphorylmethylfurans in Curtius Reaction
This study presents the selective hydrolysis and conversion of methyl (diethoxyphosphorylmethyl)furoates into furoyl azides, which undergo Curtius rearrangement, highlighting a synthetic pathway that could be relevant for the compound due to the involvement of furan derivatives and the potential for creating structurally related compounds with unique properties (Pevzner, 2011).
Addition/Oxidative Rearrangement of 3-Furfurals and 3-Furyl Imines
This research introduces methods for preparing substituted furans and pyrroles from furfural derivatives, demonstrating the utility of these compounds in chemical synthesis. Given the structural similarity, insights from this study could apply to the synthesis and functionalization of "5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one" and its derivatives (Kelly, Kerrigan, & Walsh, 2008).
Greenish Metal-lustrous Organic Crystals
The study on 1-aryl-2-(2-thienyl)-5-(5-tricyanoethenyl-2-furyl)pyrroles, which form crystals with greenish metallic luster, may provide insights into the potential for developing novel materials with unique optical properties. The synthesis and structural analysis of these compounds could inspire research into similar compounds for applications in materials science (Ogura et al., 2006).
Synthesis and Properties of 1-Methyl-2-Phenyl-5-(2-Furyl)- and 1-Methyl-2-Phenyl-5-(2-Thienyl)imidazoles
This research explores the synthesis and electrophilic substitution reactions of imidazole derivatives, which could be relevant for understanding the chemical behavior and potential modifications of "this compound" (Vlasova, Aleksandrov, & El’chaninov, 2010).
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-(furan-2-ylmethyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FNO5/c1-12-4-9-16(28-12)19(24)17-18(13-5-7-14(22)8-6-13)23(21(26)20(17)25)11-15-3-2-10-27-15/h2-10,18,25H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPIPFQVMCREPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)F)CC4=CC=CO4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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